molecular formula C11H19N3O3 B13636832 1-(5-Hydroxypentyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid

1-(5-Hydroxypentyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13636832
M. Wt: 241.29 g/mol
InChI Key: VNOXDRZRILFWAW-UHFFFAOYSA-N
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Description

1-(5-Hydroxypentyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative featuring a hydroxypentyl chain at the N1 position and an isopropyl group at the C5 position.

Properties

Molecular Formula

C11H19N3O3

Molecular Weight

241.29 g/mol

IUPAC Name

1-(5-hydroxypentyl)-5-propan-2-yltriazole-4-carboxylic acid

InChI

InChI=1S/C11H19N3O3/c1-8(2)10-9(11(16)17)12-13-14(10)6-4-3-5-7-15/h8,15H,3-7H2,1-2H3,(H,16,17)

InChI Key

VNOXDRZRILFWAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=NN1CCCCCO)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Material and Key Intermediate

The synthesis begins with 1-substituted-4,5-dibromo-1H-1,2,3-triazole (referred to as compound II), where the substituent at the 1-position corresponds to the 5-hydroxypentyl group in the target molecule.

Stepwise Synthesis Protocol

Step Description Reagents and Conditions Outcome
1 Dissolution and Cooling Dissolve compound II in tetrahydrofuran (THF) or methyltetrahydrofuran (MeTHF) at a mass-to-volume ratio of 1:2-50; cool to −78°C to 0°C. Preparation for Grignard addition.
2 Grignard Reagent Addition Add isopropylmagnesium chloride (Grignard reagent) in a mole ratio of 1:0.8-1.5; stir for 0.5-2 hours. Formation of 1-substituted-4-bromo-1H-1,2,3-triazole intermediate (compound III).
3 Low Alcohol Addition Add a low alcohol (C1-C4), preferably methyl alcohol, in mole ratio 1:0.8-1.2; this step quenches excess Grignard reagent. Stabilization of intermediate.
4 Second Grignard Addition Add isopropylmagnesium chloride-lithium chloride composite directly to the reaction mixture; heat to 10°C-50°C and stir for 0.5-2 hours. Preparation for carboxylation.
5 Carboxylation Cool to −30°C to 0°C; bubble carbon dioxide (CO2) for 5-30 minutes; then warm to 20°C-25°C. Introduction of carboxylic acid group at 4-position, yielding a mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid (compound I) and 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid (compound IV).
6 Acidification and Extraction Adjust pH to 1-5 with hydrochloric acid; extract with organic solvent; dry over anhydrous magnesium sulfate or sodium sulfate; concentrate under reduced pressure at 40°C-50°C. Isolation of crude acid mixture.
7 Separation via Selective Methylation Dissolve crude mixture in THF/MeTHF and N,N-dimethylformamide (DMF)/N,N-dimethylacetamide (DMAc) (volume ratio 1-99%:99-1%); add inorganic or organic base and methyl iodide; react at 0°C-80°C for 5-48 hours. Selective methylation converts compound IV to methyl ester, allowing separation from compound I.
8 Purification Separate layers; dry organic layer; concentrate to obtain methyl ester; acidify aqueous layer to pH 1-5; extract and crystallize compound I. Pure 1-substituted-1H-1,2,3-triazole-4-carboxylic acid obtained.

This method effectively separates the desired acid from its bromo-substituted isomer by exploiting their differential reactivity towards methyl iodide, enabling purification by crystallization.

Key Reaction Parameters and Optimization

Parameter Range/Condition Notes
Solvent THF or MeTHF Mass-to-volume ratio 1:2-50
Cooling Temperature −78°C to 0°C Critical for Grignard addition control
Grignard Reagent Ratio 0.8-1.5 equivalents Precise stoichiometry essential for selectivity
Carbon Dioxide Ratio 1-10 equivalents Ensures complete carboxylation
Methylation Temperature 0°C to 80°C Reaction time 5-48 hours
pH for Acidification 1-5 Controls extraction efficiency

The reaction conditions are optimized to maximize yield and purity while minimizing side reactions and decomposition.

Incorporation of the 5-Hydroxypentyl Substituent

The 5-hydroxypentyl group at the 1-position can be introduced by using the corresponding alkyl substituent on the starting dibromo-triazole (compound II). This requires prior synthesis of 1-(5-hydroxypentyl)-4,5-dibromo-1H-1,2,3-triazole, which can be prepared via azide-alkyne cycloaddition or other triazole-forming reactions with appropriately functionalized alkyl chains. Although explicit protocols for this precursor are less documented, standard organic synthesis methods involving alkylation or click chemistry are applicable.

Summary Table of Preparation Method

Stage Compound Reagents Conditions Purpose
1 1-(5-Hydroxypentyl)-4,5-dibromo-1H-1,2,3-triazole (II) THF/MeTHF −78°C to 0°C Dissolution and cooling
2 Intermediate (III) Isopropylmagnesium chloride Stir 0.5-2 h Introduce isopropyl group
3 Stabilized Intermediate Low alcohol (e.g., methanol) Quenching excess Grignard Quench
4 Intermediate Isopropylmagnesium chloride-lithium chloride composite 10°C-50°C, 0.5-2 h Prepare for carboxylation
5 Carboxylated mixture (I + IV) CO2 gas −30°C to 25°C Carboxylation
6 Crude acid mixture HCl, extraction solvents pH 1-5 Isolation
7 Methyl ester of IV Methyl iodide, base 0°C-80°C, 5-48 h Selective methylation
8 Pure acid (I) Crystallization −5°C to 5°C Purification

Chemical Reactions Analysis

Types of Reactions

1-(5-Hydroxypentyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carboxylic acid using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 1-(5-Carboxypentyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid.

    Reduction: 1-(5-Hydroxypentyl)-5-isopropyl-1h-1,2,3-triazole-4-methanol.

    Substitution: 1-(5-Chloropentyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(5-Hydroxypentyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes involved in metabolic pathways, such as cytochrome P450 enzymes.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares 1-(5-hydroxypentyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid with structurally related triazole derivatives:

Compound Name Substituents (N1/C5) Key Functional Groups Notable Properties/Activities Reference
This compound N1: 5-hydroxypentyl; C5: isopropyl Carboxylic acid, hydroxyl High polarity, potential H-bonding N/A
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid N1: 4-ethoxyphenyl; C5: formyl Carboxylic acid, ethoxy, formyl Thermal instability (decarboxylation at 175°C) [1, 8]
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid N1: 4-chlorophenyl; C5: CF3 Carboxylic acid, CF3 Antitumor activity (NCI-H522 cells, GP = 68.09%) [11]
1-(4-tert-Butylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid N1: 4-tert-butylphenyl; C5: propyl Carboxylic acid, tert-butyl High steric hindrance, reduced solubility [17]
1-(Thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid N1: thiazol-2-yl; C5: H Carboxylic acid, thiazole Zwitterionic nature, moderate antiproliferative activity [12]

Physicochemical Properties

  • Solubility : The hydroxypentyl chain in the target compound likely improves aqueous solubility compared to aryl-substituted analogs (e.g., 4-chlorophenyl or tert-butylphenyl derivatives) .
  • Acidity: The carboxylic acid group’s acidity is influenced by electron-withdrawing substituents.
  • Thermal Stability : Unlike 1-(4-ethoxyphenyl)-5-formyl-triazole, which undergoes decarboxylation at 175°C, the hydroxypentyl substituent may stabilize the target compound against thermal degradation .

Biological Activity

1-(5-Hydroxypentyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article aims to review the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its molecular interactions and mechanisms of action.

  • Molecular Formula : C₉H₁₅N₃O₃
  • CAS Number : 1250950-16-3
  • Purity : 98%+

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. The compound has been synthesized and evaluated for its antiproliferative effects against various cancer cell lines. The following table summarizes the IC₅₀ values of selected triazole derivatives, including the target compound:

CompoundCell LineIC₅₀ (μM)
This compoundMCF-7TBD
Compound AHCT-1162.6
Compound BHepG21.4
DoxorubicinMCF-70.5
5-FluorouracilMCF-717.02

Note: TBD indicates that specific data for the target compound is currently unavailable.

The mechanism of action for these compounds often involves the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis. For instance, certain triazole derivatives showed TS inhibitory activity with IC₅₀ values ranging from 1.95 to 4.24 μM, indicating a strong potential for anticancer applications .

Antimicrobial Activity

In addition to anticancer properties, triazole compounds have demonstrated antimicrobial activity against various pathogens. The following table highlights the antimicrobial efficacy of selected triazole derivatives:

CompoundPathogenInhibition Zone (mm)
This compoundE. coliTBD
Compound CS. aureus15
Compound DPseudomonas aeruginosa12

Studies indicate that some derivatives exhibit good inhibition against Escherichia coli and Staphylococcus aureus, suggesting their potential as antimicrobial agents .

The biological activity of triazoles can be attributed to their ability to interact with specific targets within cells. The introduction of functional groups in the triazole ring enhances their binding affinity and stability. For instance, molecular docking studies have shown that these compounds can effectively bind to target proteins involved in cancer progression and microbial resistance .

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazole derivatives where one compound demonstrated superior antiproliferative activity compared to standard chemotherapy agents such as doxorubicin and 5-fluorouracil. This study highlighted the importance of structural modifications in enhancing biological efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5-hydroxypentyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization of the hydroxypentyl and isopropyl groups. Key steps include:

  • Catalyst optimization : Use Cu(I) sources (e.g., CuBr) with stabilizing ligands like tris(benzyltriazolylmethyl)amine to enhance regioselectivity .
  • Purification : Employ gradient HPLC with C18 columns (acetonitrile/water + 0.1% TFA) to separate byproducts. Confirm purity via LC-MS and 1H^1H/13C^{13}C NMR (δ 7.5–8.5 ppm for triazole protons; δ 170–175 ppm for carboxylic acid) .
  • Yield improvement : Vary reaction temperature (60–100°C) and solvent polarity (DMF vs. THF) to optimize steric effects from the isopropyl group .

Q. How can the compound’s stability under varying pH and temperature conditions be evaluated for storage?

  • Methodological Answer :

  • pH stability : Incubate the compound in buffers (pH 2–10) at 25°C for 24–72 hours. Monitor degradation via UV-Vis (λ~260 nm for triazole absorbance) and HPLC .
  • Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C typical for triazoles) .
  • Storage recommendations : Lyophilize and store at −20°C under argon to prevent oxidation of the hydroxypentyl chain .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and binding affinity for target enzymes?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites on the triazole ring and carboxylic acid group .
  • Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). Focus on hydrogen bonding between the carboxylic acid and Arg120/His90 residues .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the hydroxypentyl sidechain in aqueous vs. lipid bilayer environments .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity against inflammatory targets?

  • Methodological Answer :

  • Analog synthesis : Replace the isopropyl group with cyclopropyl (steric tuning) or introduce electron-withdrawing substituents (e.g., -CF3_3) on the triazole ring to modulate electronic effects .
  • In vitro assays : Test COX-2 inhibition via ELISA (IC50_{50} determination) and compare with celecoxib. Correlate activity with LogP values (calculated via ChemAxon) to assess hydrophobicity trade-offs .
  • Metabolic profiling : Use human liver microsomes (HLMs) to identify oxidation hotspots (e.g., hydroxypentyl chain) and guide deuterium incorporation for improved half-life .

Q. How should contradictory data in spectral characterization (e.g., NMR shifts) be resolved?

  • Methodological Answer :

  • Orthogonal validation : Cross-verify 1H^1H NMR with 15N^{15}N-HSQC to resolve overlapping triazole signals. For crystallographic ambiguity, perform single-crystal X-ray diffraction (e.g., Mo-Kα radiation, 293 K) to confirm regiochemistry .
  • Dynamic effects : Analyze variable-temperature NMR (VT-NMR) to detect conformational mobility in the hydroxypentyl chain (e.g., coalescence temperature for diastereotopic protons) .
  • Comparative databases : Reference Cambridge Structural Database (CSD) entries for analogous triazole-carboxylic acids (e.g., CSD refcode: XUTFAW) to validate bond lengths/angles .

Experimental Design & Data Analysis

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

  • Methodological Answer :

  • Rodent studies : Administer orally (10 mg/kg) to Sprague-Dawley rats. Collect plasma at 0.5–24 h post-dose for LC-MS/MS quantification. Calculate AUC and Cmax_{max} using non-compartmental analysis (Phoenix WinNonlin) .
  • Toxicity screening : Conduct acute toxicity (OECD 423) with dose escalation (50–2000 mg/kg). Monitor hepatic enzymes (ALT/AST) and renal biomarkers (creatinine) .
  • Tissue distribution : Use 14C^{14}C-labeled compound and autoradiography to track accumulation in inflamed tissues vs. brain (BBB penetration assessment) .

Q. How can heterogeneous catalysis be applied to scale up synthesis sustainably?

  • Methodological Answer :

  • Solid-supported catalysts : Immobilize Cu(I) on mesoporous silica (SBA-15) to enable flow chemistry and reduce metal leaching (<5 ppm by ICP-MS) .
  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent, to improve E-factor (<15) while maintaining yield (>85%) .
  • Waste analysis : Use life-cycle assessment (LCA) software (e.g., SimaPro) to quantify environmental impact of scaled processes (e.g., kg CO2_2/kg product) .

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